

Hpk1-IN-36: A Comparative Guide to Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Hpk1-IN-36	
Cat. No.:	B12379470	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase selectivity profile of **Hpk1-IN-36**, a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). Understanding the cross-reactivity of kinase inhibitors is crucial for interpreting experimental results and predicting potential off-target effects in therapeutic development. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key cellular pathways and experimental workflows.

Introduction to HPK1 and the Importance of Selective Inhibition

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] It functions as a negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[2] Upon TCR activation, HPK1 is recruited to the LAT signalosome where it phosphorylates SLP-76, leading to the dampening of T-cell activation.[3] Due to its role in suppressing anti-tumor immunity, HPK1 has emerged as a promising target for cancer immunotherapy.[2][3]

The development of highly selective HPK1 inhibitors is a significant challenge due to the high degree of homology within the MAP4K family.[4] Off-target inhibition of other kinases can lead



to undesired side effects or confound experimental results. Therefore, rigorous cross-reactivity profiling is essential in the evaluation of any new HPK1 inhibitor.

Comparative Analysis of Kinase Selectivity

This section compares the selectivity of **Hpk1-IN-36** with other known HPK1 inhibitors, NDI-101150 and BGB-15025. While comprehensive, directly comparable kinome scan data for all compounds is not publicly available, this guide presents the most detailed information found to date.

Hpk1-IN-36

Hpk1-IN-36 (also referred to as compound 36) is a potent and selective reverse indazole inhibitor of HPK1.[3] The initial discovery publication noted that the compound possessed "sufficient levels of kinome selectivity," and highlighted its improved selectivity against certain kinases like JAK1, JAK2, and CDK2 compared to earlier compounds in the series.[3] However, a broad-panel kinase screening dataset for **Hpk1-IN-36** is not publicly available.

Competitor Compounds

NDI-101150 is a highly potent and selective HPK1 inhibitor that has progressed to clinical trials. [5] It has been reported to have greater than 300-fold selectivity against other members of the MAP4K kinase family.

BGB-15025 is another potent HPK1 inhibitor in clinical development.[6][7] Publicly available information describes it as having a "good selectivity profile among MAP4K family members," though specific quantitative data from a broad kinase panel is limited.[6][7]

CFI-402411 is also a clinical-stage HPK1 inhibitor.[8][9] However, detailed public information regarding its cross-reactivity profile is scarce, precluding a direct comparison in this guide.

Quantitative Selectivity Data

The following table summarizes the available quantitative data on the selectivity of **Hpk1-IN-36** and its competitors. Data for **Hpk1-IN-36** is limited to the statements in its discovery paper, while more specific data is available for NDI-101150.



Kinase Target	Hpk1-IN-36 (Selectivity)	NDI-101150 (Fold Selectivity vs. HPK1)	BGB-15025 (Selectivity)
HPK1 (MAP4K1)	Potent Inhibitor	1	Potent Inhibitor (IC50: 1.04 nM)[6][7]
GCK (MAP4K2)	Data not available	8000	Good selectivity
GLK (MAP4K3)	Data not available	377	Good selectivity
HGK (MAP4K4)	Data not available	10740	Good selectivity
KHS (MAP4K5)	Data not available	489	Good selectivity
MINK (MAP4K6)	Data not available	10740	Good selectivity
TNIK (MAP4K7)	Data not available	1336	Good selectivity
c-SRC	Data not available	3630	Data not available
FYN	Data not available	3110	Data not available
LCK	Data not available	2143	Data not available
SYK	Data not available	20000	Data not available
TYK2	Data not available	30000	Data not available

Note: Fold selectivity is calculated as the IC50 for the off-target kinase divided by the IC50 for HPK1.

Experimental Protocols

The following are detailed methodologies for key experiments typically used in the assessment of kinase inhibitor selectivity.

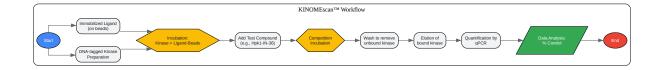
KINOMEscan™ Assay (Competition Binding Assay)

The KINOMEscan[™] platform is a widely used method for assessing kinase inhibitor selectivity. This competition binding assay measures the ability of a compound to displace a proprietary, immobilized ligand from the active site of a large panel of kinases.



Experimental Workflow:

- Kinase-Ligand Interaction: A DNA-tagged kinase is incubated with an immobilized, active-site directed ligand.
- Compound Incubation: The test compound (e.g., **Hpk1-IN-36**) is added to the mixture.
- Competition: The test compound competes with the immobilized ligand for binding to the kinase.
- Quantification: The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag.
- Data Analysis: The results are typically expressed as the percentage of kinase remaining bound to the solid support in the presence of the test compound, compared to a DMSO control. Lower binding indicates stronger interaction of the compound with the kinase.



Click to download full resolution via product page

KINOMEscan™ Experimental Workflow

Radiometric Kinase Assay (e.g., HotSpot™)

Radiometric kinase assays are a traditional and reliable method for measuring the enzymatic activity of a kinase and the potency of an inhibitor.

Experimental Workflow:

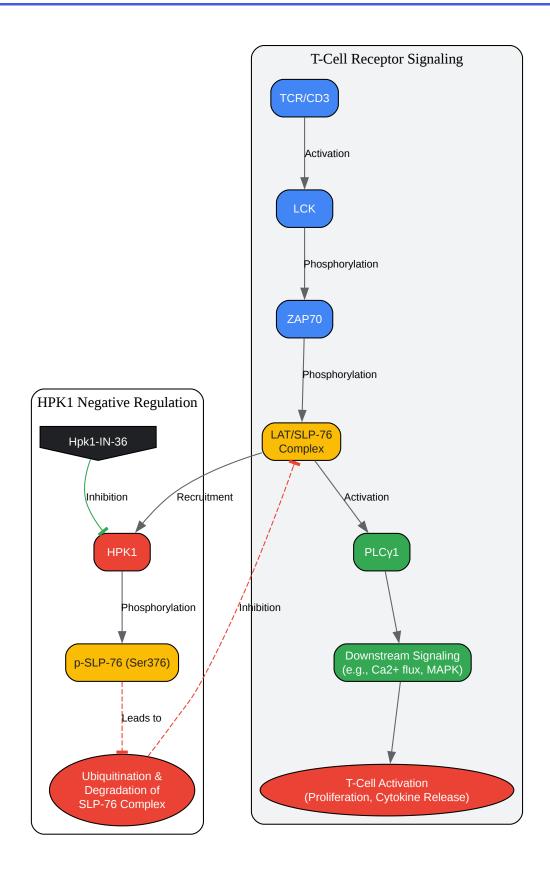


- Reaction Setup: A reaction mixture is prepared containing the kinase (e.g., recombinant HPK1), a substrate (e.g., Myelin Basic Protein), and radiolabeled ATP (32P-ATP or 33P-ATP).
- Inhibitor Addition: The test compound is added at various concentrations.
- Kinase Reaction: The reaction is initiated and allowed to proceed for a defined period at a specific temperature.
- Reaction Termination: The reaction is stopped, typically by adding a strong acid or spotting the mixture onto a filter membrane.
- Separation: The phosphorylated substrate is separated from the unreacted radiolabeled ATP.
- Detection: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter or phosphorimager.
- Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and an IC50 value is determined.

HPK1 Signaling Pathway

HPK1 is a key negative regulator in the T-cell receptor (TCR) signaling cascade. Understanding this pathway is essential for contextualizing the effects of HPK1 inhibition.





Click to download full resolution via product page

HPK1 Negative Regulation of TCR Signaling



Conclusion

Hpk1-IN-36 is a potent inhibitor of HPK1, a critical negative regulator of T-cell activation. While described as having a favorable selectivity profile, detailed, publicly available data from broad kinase panels remains limited. In comparison, NDI-101150 demonstrates high selectivity against other MAP4K family members and a range of other kinases. The provided experimental protocols for kinase profiling assays, such as KINOMEscan™ and radiometric assays, represent the gold standard for rigorously defining the cross-reactivity of kinase inhibitors. For researchers utilizing **Hpk1-IN-36**, it is recommended to either perform in-house selectivity profiling or interpret results with the consideration that comprehensive off-target effects have not been fully elucidated in the public domain. Further head-to-head comparative studies employing standardized kinase panels would be invaluable for the research community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. beonemedinfo.com [beonemedinfo.com]
- 2. nimbustx.com [nimbustx.com]
- 3. Identification of Potent Reverse Indazole Inhibitors for HPK1 PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]
- 8. ascopubs.org [ascopubs.org]
- 9. nimbustx.com [nimbustx.com]
- To cite this document: BenchChem. [Hpk1-IN-36: A Comparative Guide to Kinase Cross-Reactivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12379470#cross-reactivity-studies-of-hpk1-in-36]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com